

What is the chemical structure of 5-O-Demethyl-28-hydroxy-Avermectin A1a?

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Compound of Interest

Compound Name: 5-O-Demethyl-28-hydroxy-Avermectin A1a

Cat. No.: B15584993

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An In-depth Technical Guide to 5-O-Demethyl-28-hydroxy-Avermectin A1a

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of **5-O-Demethyl-28-hydroxy-Avermectin A1a**. This document is intended for an audience with a professional background in chemistry, pharmacology, and drug development.

Introduction and Chemical Identity

5-O-Demethyl-28-hydroxy-Avermectin A1a is a derivative of the avermectin family, a group of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.^[1] Avermectins are naturally produced by the soil actinomycete *Streptomyces avermitilis*.^[1] Specifically, **5-O-Demethyl-28-hydroxy-Avermectin A1a** is recognized as a degradation product of Avermectin B1a.^{[2][3][4]} Understanding the structure and properties of such derivatives is crucial for impurity profiling, metabolism studies, and the overall safety and efficacy assessment of avermectin-based pharmaceutical and agricultural products.

The structural modifications from the parent compound, Avermectin B1a (also known as 5-O-Demethylavermectin A1a), involve the introduction of a hydroxyl group at the C28 position.

Chemical Structure and Properties

The chemical structure of **5-O-Demethyl-28-hydroxy-Avermectin A1a** is characterized by the core polycyclic lactone structure of the avermectins. The key modifications are the absence of a methyl group at the 5-O position and the presence of a hydroxyl group at the C28 position.

Table 1: Physicochemical Properties of **5-O-Demethyl-28-hydroxy-Avermectin A1a**

Property	Value	Source
Molecular Formula	C48H72O15	[2] [3]
Molecular Weight	889.08 g/mol	[2] [3]
CAS Number	96722-46-2	[2] [3]
Appearance	White to off-white solid	[3]
Solubility	Soluble in DMSO (≥ 50 mg/mL)	[3]
SMILES	<chem>C--INVALID-LINK--([H])--INVALID-LINK--([H])OC4O(/C4=C/C=C/[C@@H]5C)O=O)([H])C--INVALID-LINK--C--INVALID-LINK--C--INVALID-LINK--OC)OC)C([H])O2">C@HCC</chem>	[2] [3]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[3]

Relationship to Parent Avermectins

As a derivative, the properties and biological activity of **5-O-Demethyl-28-hydroxy-Avermectin A1a** are best understood in the context of its parent compounds. The following diagram illustrates its structural relationship to Avermectin B1a.

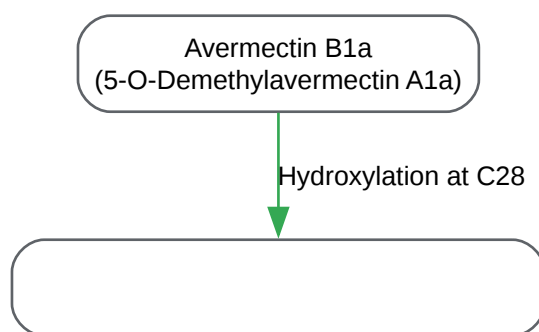


Figure 1: Structural Relationship to Avermectin B1a

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Caption: Figure 1: Structural Relationship to Avermectin B1a.

Biological Activity and Mechanism of Action

The biological activity of **5-O-Demethyl-28-hydroxy-Avermectin A1a** has not been extensively characterized independently. However, based on its structural similarity to other avermectins, its mechanism of action is presumed to be similar.

Primary Mechanism of Action: Avermectins primarily act as positive allosteric modulators of glutamate-gated chloride channels (GluCl_s) in invertebrate nerve and muscle cells.[1][5] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis of the neuromuscular systems of parasites.[1][5] Mammals are less susceptible to this effect because they lack the protostome-specific glutamate-gated chloride channels.[1][5]

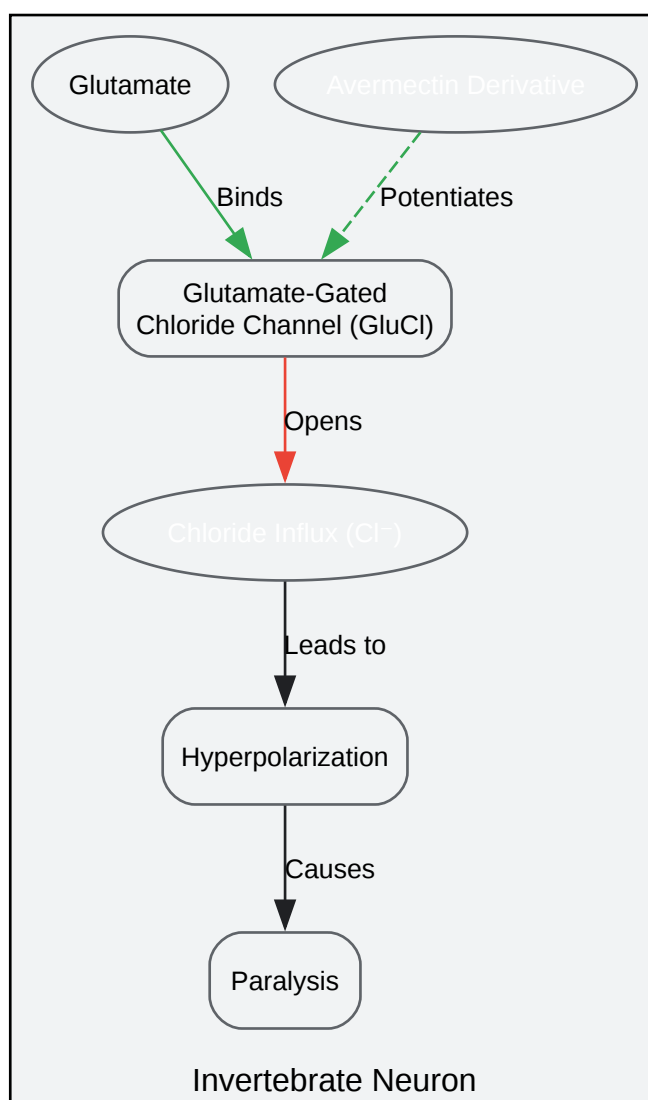


Figure 2: Primary Mechanism of Action of Avermectins

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Caption: Figure 2: Primary Mechanism of Action of Avermectins.

Potential Secondary Signaling Pathways: Recent studies have suggested that avermectins may have other biological effects. For instance, avermectin has been shown to directly interact with the epidermal growth factor receptor (EGFR) and activate the EGFR/AKT/ERK signaling pathway in *Drosophila*.^[6] Additionally, some avermectins exhibit anti-inflammatory and immunomodulatory properties, potentially through the inhibition of mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways.^{[5][7]}

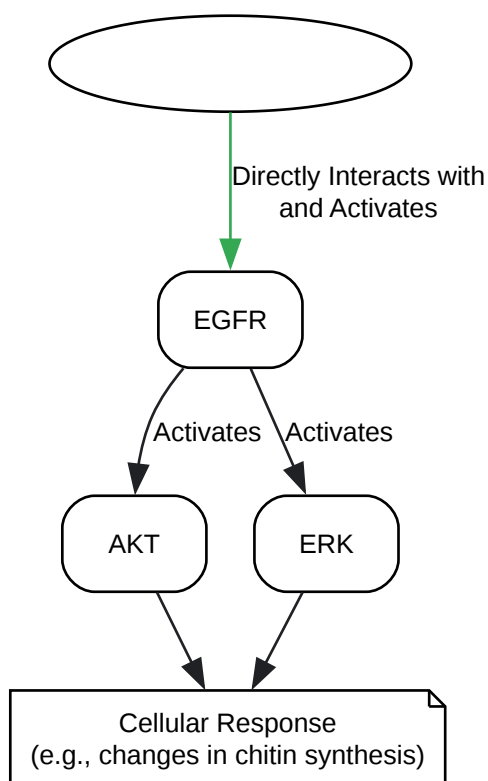


Figure 3: Potential Secondary Signaling Pathway

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